3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-
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Overview
Description
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is a chemical compound with the molecular formula C6H6Cl2O2 It is a derivative of cyclohexadiene, featuring two hydroxyl groups and two chlorine atoms
Preparation Methods
The synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- can be achieved through several methods. One common approach involves the chlorination of 3,5-cyclohexadiene-1,2-diol. This reaction typically requires the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions .
Industrial production methods often involve the microbial synthesis of cis-3,5-cyclohexadiene-1,2-diol from aromatic compounds using the enzyme dioxygenase. This biocatalytic process is environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and chlorine groups allow it to participate in various chemical reactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- can be compared with other similar compounds, such as:
3,5-Cyclohexadiene-1,2-diol, 3,5-dichloro-: This compound has chlorine atoms at different positions, which can lead to different chemical properties and reactivity.
3,5-Cyclohexadiene-1,2-diol, 3,6-dibromo-:
cis-3,5-Cyclohexadiene-1,2-diol: This compound lacks the chlorine atoms, making it less reactive in certain substitution reactions but still valuable for studying basic chemical properties.
The unique combination of hydroxyl and chlorine groups in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- makes it distinct from these similar compounds and highlights its potential for various applications.
Properties
CAS No. |
185195-45-3 |
---|---|
Molecular Formula |
C6H6Cl2O2 |
Molecular Weight |
181.01 g/mol |
IUPAC Name |
3,6-dichlorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H |
InChI Key |
NPONHQROCKGAME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(C(=C1)Cl)O)O)Cl |
Origin of Product |
United States |
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